Phthalide-6-carboxylic acid
Overview
Description
Phthalide-6-carboxylic acid is a derivative of phthalide, a class of organic compounds characterized by a benzene ring fused to a γ-lactone
Mechanism of Action
Target of Action
Phthalide-6-carboxylic acid, like other phthalides, is a vital molecule due to its fascinating biological activity . .
Mode of Action
Phthalides in general are known for their wide range of biological activities, including cardiovascular and cerebrovascular function modulation, actions on the central nervous system, organ protection, anti-cancer, anti-migraine, and anti-inflammation .
Biochemical Pathways
Phthalides are known to have a significant impact on various biological processes .
Result of Action
Phthalides in general are known for their wide range of biological activities .
Action Environment
The physical and chemical attributes of phthalides have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalide-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-formylbenzoic acid with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the oxidation of 6-hydroxyphthalide using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Phthalide-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phthalic anhydride using strong oxidizing agents.
Reduction: Reduction to phthalide-6-carboxaldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the benzene ring, such as nitration and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide-6-carboxaldehyde.
Substitution: Various substituted phthalides depending on the electrophile used.
Scientific Research Applications
Phthalide-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, flavoring agents, and pharmaceuticals.
Comparison with Similar Compounds
Phthalide-6-carboxylic acid can be compared with other similar compounds such as:
Phthalic acid: Lacks the lactone ring present in this compound.
Phthalide: Does not have the carboxylic acid functional group.
Mycophenolic acid: A phthalide-containing immunosuppressant drug with different biological activities.
This compound is unique due to its combination of a benzene ring, a γ-lactone, and a carboxylic acid group, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-oxo-1H-2-benzofuran-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKPUVOSWVXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235526 | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-61-7 | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4743-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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